(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Catalog No.
S521632
CAS No.
582315-72-8
M.F
C18H17F2N3O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-dif...

CAS Number

582315-72-8

Product Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

IUPAC Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS265246; BMS-265246; BMS 265246.

Canonical SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Description

The exact mass of the compound Bms-265246 is 345.12888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cyclin-Dependent Kinases

BMS-265246 demonstrates potent inhibitory activity against various CDKs. Studies have shown it to be particularly effective against CDK1 and CDK2, with half maximal inhibitory concentration (IC50) values in the nanomolar range (5.6 - 71 nM and 6 - 14 nM, respectively) [, ]. It also inhibits CDK4, CDK5, CDK7, and CDK9, although with lower potency [, ]. This suggests that BMS-265246 has a broad spectrum of activity against CDKs.

The compound (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core and a difluoromethylphenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

BMS-265246 acts as a CDK inhibitor. CDKs rely on binding to specific regulatory proteins called cyclins to become active []. These cyclin-CDK complexes phosphorylate target proteins, which regulate various cellular processes, including cell cycle progression []. BMS-265246 likely inhibits CDK1/2 by competing with cyclins for binding to the ATP-binding pocket of the CDKs []. This competition prevents CDK activation and subsequent phosphorylation of its targets, potentially leading to cell cycle arrest and cancer cell death [].

Please note:

  • The lack of specific information on structure, properties, and safety is likely due to the proprietary nature of BMS-265246.
  • Further research is ongoing to explore the therapeutic potential and safety profile of BMS-265246.
Involving this compound can be categorized into different types based on its functional groups. The presence of the ketone functional group allows for nucleophilic addition reactions, while the pyrazolo ring can participate in electrophilic aromatic substitution. Additionally, the butoxy group may undergo hydrolysis or substitution reactions under appropriate conditions. The compound's reactivity profile suggests potential pathways for modification to enhance biological activity or selectivity.

The biological activity of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone has been explored through various studies. Its structural features suggest potential interactions with specific biological targets, including enzymes and receptors involved in signaling pathways. The compound's activity spectrum can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling, which assesses the correlation between chemical structure and biological effects .

Synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the pyrazolo[3,4-b]pyridine core: This could be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the butoxy group: This step may involve alkylation reactions using butanol derivatives.
  • Attachment of the difluoromethylphenyl moiety: This could be accomplished through cross-coupling techniques or nucleophilic substitution.

Specific methodologies may vary based on available reagents and desired yields.

The applications of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone span several fields:

  • Pharmaceutical Development: Potential use as a therapeutic agent targeting specific diseases.
  • Research Tools: Utilized in studies exploring enzyme inhibition or receptor modulation.
  • Chemical Probes: May serve as a starting point for developing more complex molecules with enhanced properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as molecular docking and binding assays can elucidate how it interacts with target proteins or enzymes. These studies help identify potential off-target effects and optimize the compound for therapeutic use .

Several compounds share structural similarities with (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone, including:

  • 2-Methyl-6-phenylnicotinonitrile: Shares a pyridine-like structure; used in neurological studies.
  • MPEP (2-Methyl-6-phenylethynylpyridine): Known for its selective antagonism of mGluR5; relevant in neuropharmacology.
  • Benzodiazepine derivatives: While structurally distinct, they also target similar neuroreceptors and have therapeutic applications.

Uniqueness

The unique combination of the pyrazolo ring and difluoromethylphenyl group differentiates this compound from others. Its specific structural attributes may confer distinct pharmacological properties that could be leveraged in drug design.

Pyrazolo[3,4-b]pyridine Core Modifications

The fundamental architecture of this compound centers on the pyrazolo[3,4-b]pyridine bicyclic system, a nitrogen-rich heterocycle that exhibits two possible tautomeric forms: the 1H- and 2H-isomers [5]. The pyrazolo[3,4-b]pyridine core structure encompasses a fused pyrazole-pyridine ring system with molecular formula C₆H₅N₃, molecular weight 119.12 g/mol, and CAS registry number 271-73-8 [6] [7]. This foundational scaffold demonstrates remarkable structural diversity through five distinct substitution positions, enabling extensive chemical modification and biological activity optimization [5].

The target compound incorporates several critical structural modifications to the parent pyrazolo[3,4-b]pyridine core. The 4-butoxy substitution introduces an aliphatic ether functionality that significantly influences the compound's lipophilicity and membrane permeability characteristics [1]. This butoxy group extends from the pyridine portion of the bicyclic system, creating a flexible alkyl chain that can adopt multiple conformations in biological environments. The positioning of this ether linkage at the 4-position optimizes interactions with specific protein binding sites while maintaining favorable pharmacokinetic properties [3].

At the 5-position, the methanone (carbonyl) bridge connects the pyrazolo[3,4-b]pyridine core to the substituted phenyl ring. This carbonyl functionality serves dual purposes: it provides a planar conjugated system that extends the electronic delocalization across the molecule, and it acts as a hydrogen bond acceptor in protein-ligand interactions [3]. The methanone linkage represents a critical pharmacophore element, as evidenced by structure-activity relationship studies demonstrating the importance of this carbonyl group for cyclin-dependent kinase inhibitory activity [3].

The phenyl ring component features a strategically designed substitution pattern with 2,6-difluoro and 4-methyl substituents. The difluoro substitution pattern creates a unique electronic environment that enhances binding affinity and selectivity [3]. These fluorine atoms, positioned ortho to the carbonyl connection, influence both the electronic properties and conformational preferences of the phenyl ring through stereoelectronic effects. The 4-methyl group provides additional hydrophobic contact with target proteins while maintaining an optimal molecular size profile [2] [3].

Computational analysis reveals that the pyrazolo[3,4-b]pyridine core maintains planarity due to aromatic conjugation, while the butoxy chain adopts extended conformations that minimize steric interactions [8]. The dihedral angle between the pyrazolo[3,4-b]pyridine plane and the difluoro-methylphenyl ring is influenced by the carbonyl bridge, creating an overall molecular geometry that optimizes protein binding interactions [3].

Systematic IUPAC Nomenclature and Alternative Chemical Identifiers

Official IUPAC Nomenclature

The systematic IUPAC nomenclature for this compound follows established heterocyclic naming conventions. The complete IUPAC name is (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone, which systematically describes each structural component [1] [4]. The nomenclature begins with the pyrazolo[3,4-b]pyridine core, designated as "2H-pyrazolo[3,4-b]pyridin" to specify the tautomeric form. The "4-butoxy" descriptor indicates the butyl ether substitution at position 4 of the bicyclic system [1].

The "5-yl" suffix designates the connection point from the heterocyclic core to the methanone bridge. The phenyl ring component is described as "2,6-difluoro-4-methylphenyl" to specify the exact positions of the fluorine and methyl substituents [4]. The "methanone" designation clearly identifies the carbonyl functional group connecting the two aromatic systems.

Registry Numbers and Database Identifiers

The compound possesses several unique identifiers across chemical databases. The primary CAS Registry Number is 582315-72-8, which serves as the definitive identifier in Chemical Abstracts Service databases [1] [9] [4] [10]. This CAS number enables unambiguous identification across scientific literature and regulatory databases. The molecular formula C₁₈H₁₇F₂N₃O₂ corresponds to an exact molecular mass of 345.128 daltons [4] [10].

Alternative database identifiers include PubChem CID 135402864 and PubChem SID 8035389, which provide access to comprehensive structural and property information [11]. The compound appears in multiple pharmaceutical databases under the code designation BMS-265246, reflecting its development by Bristol-Myers Squibb as a cyclin-dependent kinase inhibitor [2] [3] [10].

Synonymous Nomenclature Systems

Several alternative naming systems exist for this compound, reflecting different chemical indexing approaches. The name "Methanone, (4-butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)(2,6-difluoro-4-methylphenyl)-" represents an alternative systematic approach that prioritizes the methanone functional group [4]. This naming convention appears frequently in patent literature and regulatory filings.

The pharmaceutical designation "BMS-265246" serves as the primary research code name, widely recognized in medicinal chemistry literature [2] [3] [10]. This alphanumeric code facilitates communication among researchers and regulatory agencies while maintaining proprietary identification. Additional research codes include "BMS265246" and "BMS 265246," representing variations in formatting conventions across different publications [10].

Database-specific identifiers include MDL numbers and structural keys that enable precise chemical structure searching. The InChI (International Chemical Identifier) string provides a unique textual representation of the molecular structure, enabling automated structure verification and database cross-referencing [12]. The InChI Key serves as a hashed version of the complete InChI, facilitating rapid database searches and structure matching [12].

Spectroscopic Profiling and Computational Validation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for pyrazolo[3,4-b]pyridine derivatives through characteristic chemical shift patterns and coupling constants [13] [14] [15]. Proton NMR spectroscopy of related pyrazolo[3,4-b]pyridine compounds demonstrates distinct resonance patterns that enable structural assignment. The pyrazolo[3,4-b]pyridine core typically exhibits aromatic proton signals in the range of δ 8.0-9.2 ppm, with the pyridine ring protons appearing as characteristic doublets or singlets depending on substitution patterns [13] [14].

For the target compound, the butoxy substituent manifests as a characteristic pattern: the terminal methyl protons appear as a triplet around δ 0.9-1.1 ppm, the intermediate methylene protons exhibit complex multiplets between δ 1.3-1.8 ppm, and the α-methylene protons adjacent to the oxygen atom resonate around δ 4.0-4.3 ppm [14]. The difluoro-methylphenyl ring produces distinct aromatic signals, with the remaining protons appearing as doublets or singlets influenced by fluorine coupling [13].

Carbon-13 NMR spectroscopy reveals the carbonyl carbon at approximately δ 180-190 ppm, characteristic of aromatic ketones [13] [15]. The pyrazolo[3,4-b]pyridine carbon signals appear in the aromatic region between δ 110-160 ppm, with specific chemical shifts depending on nitrogen substitution and electronic effects [14] [15]. The butoxy carbon atoms produce signals at δ 13-14 ppm (terminal methyl), δ 19-32 ppm (methylene carbons), and δ 65-70 ppm (α-methylene adjacent to oxygen) [15].

Fluorine NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts around δ -110 to -115 ppm for the ortho-difluoro substitution pattern [13]. The fluorine atoms exhibit characteristic coupling patterns with adjacent aromatic protons, confirming the 2,6-difluoro substitution pattern.

Mass Spectrometry Analysis

Mass spectrometry analysis of pyrazolo[3,4-b]pyridine derivatives reveals characteristic fragmentation patterns that confirm molecular structure and purity [13] [15] [16]. The molecular ion peak for the target compound appears at m/z 345.34, corresponding to the protonated molecular ion [M+H]⁺ [4] [10]. High-resolution mass spectrometry enables determination of the exact molecular formula through accurate mass measurement, confirming C₁₈H₁₇F₂N₃O₂ with an exact mass of 345.128 daltons [4].

Characteristic fragmentation patterns include loss of the butoxy group (C₄H₉O, 73 mass units) to produce a fragment at m/z 272, and loss of the entire butyl chain (C₄H₉, 57 mass units) yielding m/z 288 [15]. The difluoro-methylphenyl portion may fragment through loss of the methyl group (15 mass units) or hydrogen fluoride (20 mass units), producing characteristic daughter ions that confirm the substitution pattern [13].

Electrospray ionization mass spectrometry (ESI-MS) typically produces strong [M+H]⁺ ions due to the basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core [13] [15]. Tandem mass spectrometry (MS/MS) experiments enable detailed structural characterization through controlled fragmentation of selected precursor ions, providing definitive confirmation of connectivity patterns [16].

X-ray Crystallography and Solid-State Analysis

X-ray crystallographic analysis of related pyrazolo[3,4-b]pyridine derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions [17] [3]. Crystal structures reveal the planar nature of the pyrazolo[3,4-b]pyridine core, with typical C-N bond lengths of 1.33-1.35 Å and C-C bond lengths of 1.38-1.42 Å within the aromatic system [17].

The methanone bridge exhibits characteristic C=O bond lengths of approximately 1.22 Å, consistent with aromatic ketone functionality [3]. The dihedral angle between the pyrazolo[3,4-b]pyridine plane and the phenyl ring varies depending on crystal packing forces and intermolecular interactions, typically ranging from 20-60 degrees [17] [3].

Intermolecular hydrogen bonding patterns in crystal structures reveal the importance of the pyrazolo[3,4-b]pyridine nitrogen atoms as hydrogen bond acceptors [17]. The carbonyl oxygen may participate in C-H...O hydrogen bonds with aromatic protons from adjacent molecules, contributing to crystal stability [17]. Fluorine atoms can engage in weak C-H...F interactions that influence crystal packing arrangements [17].

Computational Validation and Molecular Modeling

Density functional theory (DFT) calculations provide theoretical validation of experimental structural data and prediction of properties not directly accessible through experimental methods [17] . Computational studies of pyrazolo[3,4-b]pyridine derivatives typically employ B3LYP/6-31G(d,p) or similar basis sets to achieve reasonable accuracy for geometry optimization and property prediction [17].

Calculated bond lengths and angles generally agree well with X-ray crystallographic data, validating the computational approach [17]. Electronic structure calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with biological activity and chemical reactivity [17]. The HOMO-LUMO gap provides insight into electronic excitation properties and potential photophysical behavior [14].

Electrostatic potential surface calculations identify regions of positive and negative charge density, predicting sites for electrophilic and nucleophilic interactions [17]. Natural bond orbital (NBO) analysis reveals charge distribution and bonding characteristics, providing detailed electronic structure information [17]. Molecular dynamics simulations can explore conformational flexibility and solvation behavior under physiological conditions .

Thermodynamic Properties and Solvation Behavior

Physical State and Thermal Properties

The target compound exists as a solid at ambient temperature, consistent with its molecular weight of 345.34 g/mol and extensive aromatic character [4] [10]. Related pyrazolo[3,4-b]pyridine derivatives typically exhibit melting points in the range of 99-202°C, depending on substitution patterns and intermolecular interactions [7] [19]. The presence of fluorine substituents generally increases melting points through enhanced intermolecular interactions and improved crystal packing efficiency [19].

Thermal stability analysis reveals that pyrazolo[3,4-b]pyridine derivatives generally decompose at temperatures significantly above their melting points, indicating reasonable thermal stability for pharmaceutical applications [16]. The butoxy ether linkage represents the most thermally labile component, potentially undergoing elimination reactions at elevated temperatures . The aromatic heterocyclic core demonstrates high thermal stability due to extensive conjugation and aromaticity [7].

Density measurements for related compounds range from 1.38-1.9 g/cm³, with the target compound likely falling in the middle of this range due to its balanced aromatic and aliphatic content [7] [21] [19]. The presence of fluorine atoms increases density due to the high atomic weight of fluorine relative to hydrogen [19].

Solubility and Partition Coefficients

Solubility behavior represents a critical factor for pharmaceutical development, influencing bioavailability and formulation strategies. The target compound's solubility profile reflects the balance between hydrophilic and lipophilic structural elements [22]. The pyrazolo[3,4-b]pyridine core provides moderate polarity through nitrogen lone pairs and aromatic π-electron density . The butoxy substitution increases lipophilicity, while the difluoro substitution provides a complex influence on polarity .

Calculated logarithmic partition coefficient (LogP) values for the target compound are estimated in the range of 3.2-3.8, based on structural similarity to related compounds and additive group contribution methods [22]. This LogP range suggests moderate lipophilicity, favorable for membrane permeability while maintaining sufficient aqueous solubility for biological activity [22]. The topological polar surface area (TPSA) is estimated at 65-75 Ų, within the optimal range for oral bioavailability and blood-brain barrier penetration [22] .

Aqueous solubility is predicted to be low to moderate, influenced by the aromatic character and difluoro substitution pattern . The compound likely demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [10]. pH-dependent solubility may occur due to protonation of the pyrazolo[3,4-b]pyridine nitrogen atoms under acidic conditions [7].

Thermodynamic Stability and Conformational Analysis

Computational thermodynamic analysis reveals multiple stable conformations accessible at ambient temperature, primarily involving rotation around the butoxy chain and the methanone bridge [17] . The pyrazolo[3,4-b]pyridine core maintains planarity in all accessible conformations due to aromatic conjugation constraints [5] [17]. The phenyl ring can adopt various orientations relative to the heterocyclic core, with energy barriers typically in the range of 5-15 kcal/mol [17].

Solvation free energy calculations predict favorable interactions with polar solvents through hydrogen bonding and dipole-dipole interactions . The compound's dipole moment is estimated at approximately 3.5-4.5 Debye, reflecting the polar character of the methanone bridge and heterocyclic nitrogen atoms [8] . This dipole moment enables favorable interactions with polar biological environments while maintaining sufficient lipophilicity for membrane transport [22].

Conformational entropy analysis reveals moderate flexibility in the butoxy chain, contributing to binding entropy in protein-ligand interactions . The difluoro substitution pattern creates a relatively rigid phenyl ring orientation due to stereoelectronic effects, potentially enhancing binding selectivity through reduced conformational penalties [3].

Molecular Descriptors and Drug-Like Properties

Comprehensive molecular descriptor analysis reveals favorable drug-like properties according to established pharmaceutical guidelines [22] . The molecular weight of 345.34 g/mol falls well within Lipinski's Rule of Five, indicating potential for oral bioavailability [22]. The compound contains one hydrogen bond donor (the pyrazolo[3,4-b]pyridine NH) and six hydrogen bond acceptors (three nitrogen atoms, two oxygen atoms, and two fluorine atoms), meeting standard criteria for membrane permeability .

The number of rotatable bonds (five) suggests moderate flexibility without excessive conformational entropy penalties . Heavy atom count (26 atoms) and ring count (three) fall within typical ranges for pharmaceutical compounds . The complexity score, while high due to the heterocyclic architecture and multiple substituents, remains within acceptable limits for synthetic accessibility and analytical characterization .

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties suggest favorable pharmaceutical characteristics [22]. Oral absorption is predicted to be moderate to good based on balanced lipophilicity and molecular size [22]. Distribution volume is expected to be moderate, with potential for plasma protein binding due to aromatic character [22]. Metabolic stability may be moderate, with potential transformation sites including the butoxy ether and aromatic amine positions . Excretion is likely to occur through both renal and hepatic pathways, depending on metabolic transformation patterns [22].

The compound demonstrates excellent compliance with multiple drug-like property filters, including Lipinski's Rule of Five, Veber's criteria for oral bioavailability, and Egan's criteria for intestinal absorption [22]. These favorable characteristics support the compound's development as a pharmaceutical agent, consistent with its identification as a clinical candidate for cyclin-dependent kinase inhibition [2] [3] [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.12888312 g/mol

Monoisotopic Mass

345.12888312 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GF4A623RF

Dates

Modify: 2023-08-15
1: Misra RN, Xiao Hy, Rawlins DB, Shan W, Kellar KA, Mulheron JG, Sack JS, Tokarski JS, Kimball SD, Webster KR. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorg Med Chem Lett. 2003 Jul 21;13(14):2405-8. PubMed PMID: 12824044.

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